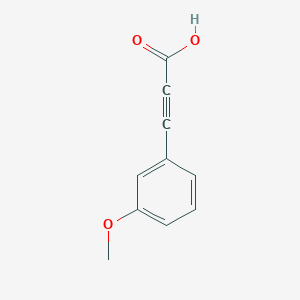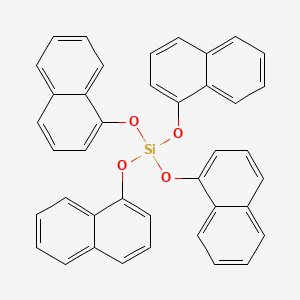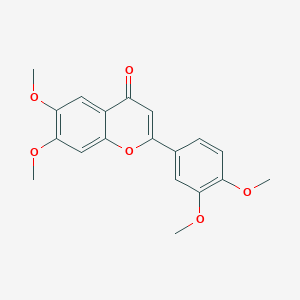
6,7,3',4'-Tetramethoxyflavone
Übersicht
Beschreibung
6,7,3’,4’-Tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound predominantly found in citrus plants. These compounds are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The presence of methoxy groups makes these compounds more lipophilic compared to hydroxyl flavones, which can influence their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,3’,4’-Tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 6,7,3’,4’-tetrahydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of 6,7,3’,4’-Tetramethoxyflavone often involves the extraction of polymethoxyflavones from citrus peels, followed by purification processes such as column chromatography . The extracted compounds are then subjected to chemical modifications to enhance their biological activities.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,3’,4’-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxy groups can be substituted using reagents like boron tribromide.
Major Products Formed
Oxidation: Formation of hydroxylated flavones.
Reduction: Formation of partially or fully reduced flavones.
Substitution: Formation of flavones with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions due to its unique chemical properties.
Biology
Antioxidant: Exhibits strong antioxidant properties, making it useful in protecting cells from oxidative stress.
Anti-inflammatory: Demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Medicine
Anticancer: Shows potential in inhibiting the growth of various cancer cell lines, including glioblastoma.
Neuroprotective: Provides neuroprotective effects in models of neurodegenerative diseases.
Industry
Food Industry: Used as a natural preservative due to its antioxidant properties.
Pharmaceuticals: Incorporated into formulations for its therapeutic benefits.
Wirkmechanismus
The mechanism of action of 6,7,3’,4’-Tetramethoxyflavone involves several molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing the expression of cleaved caspase proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines through the modulation of signaling pathways such as NF-κB.
Neuroprotective Activity: Protects neurons by reducing oxidative stress and modulating signaling pathways involved in cell survival.
Vergleich Mit ähnlichen Verbindungen
6,7,3’,4’-Tetramethoxyflavone is unique among polymethoxyflavones due to its specific methoxy group arrangement. Similar compounds include:
Tangeretin (4’,5,6,7,8-Pentamethoxyflavone): Found in citrus peels, known for its anticancer and anti-inflammatory properties.
Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): Another citrus-derived polymethoxyflavone with strong anticancer activity.
Sinensetin (5,6,7,3’,4’-Pentamethoxyflavone): Exhibits anti-inflammatory and neuroprotective effects.
6,7,3’,4’-Tetramethoxyflavone stands out due to its balanced profile of biological activities and its potential for chemical modifications to enhance its therapeutic effects.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-14-6-5-11(7-17(14)22-2)15-9-13(20)12-8-18(23-3)19(24-4)10-16(12)25-15/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTJLSRVWFAVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311339 | |
| Record name | 6,7,3',4'-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76622-27-0 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76622-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 241354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076622270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC241354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7,3',4'-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


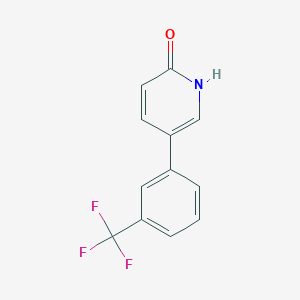

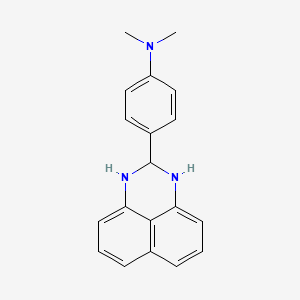
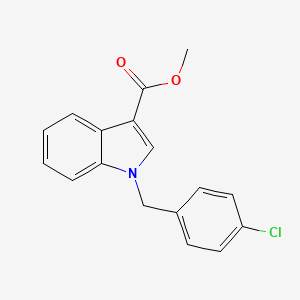
![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)
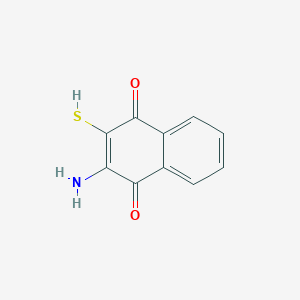
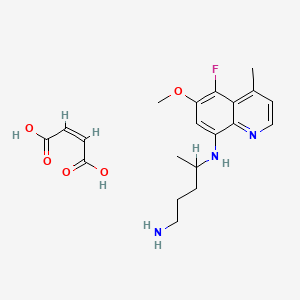
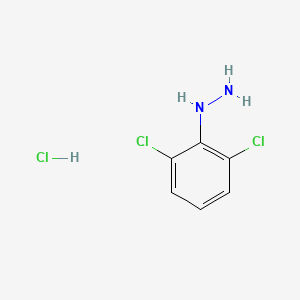
![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)

